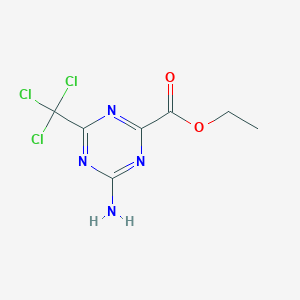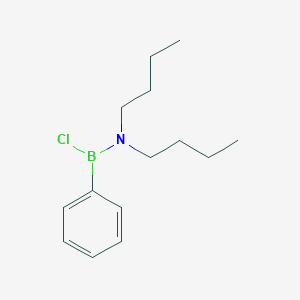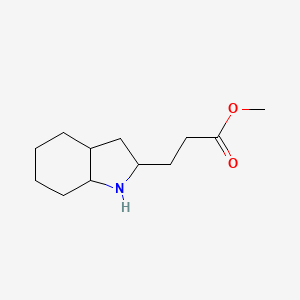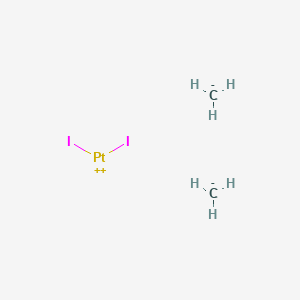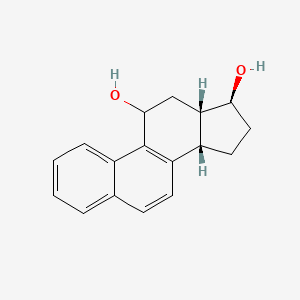
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol is a complex organic compound characterized by its unique structure and properties It belongs to the class of polyene compounds, which are known for their multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the creation of complex polyene structures.
Hydrogenation: The reduction of double bonds in intermediate compounds to achieve the desired polyene structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with estrogen receptors, influencing gene expression and cellular responses.
Comparación Con Compuestos Similares
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol can be compared with other polyene compounds, such as:
14beta-Gona-1,3,5,7,9-pentaen-11-one, 17beta-hydroxy-: Similar structure but different functional groups, leading to distinct chemical properties and applications.
5-Alpha-Androstane-3-Beta,17beta-Diol: Another polyene compound with different biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
23462-91-1 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(13S,14S,17S)-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C17H18O2/c18-15-8-7-12-13-6-5-10-3-1-2-4-11(10)17(13)16(19)9-14(12)15/h1-6,12,14-16,18-19H,7-9H2/t12-,14+,15+,16?/m1/s1 |
Clave InChI |
NPQHDJFMYRQZEA-BAWNGUDJSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]2[C@H]1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
SMILES canónico |
C1CC(C2C1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


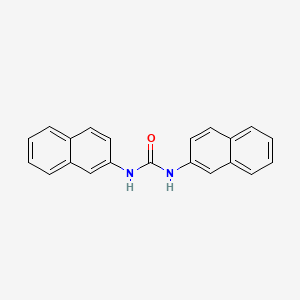
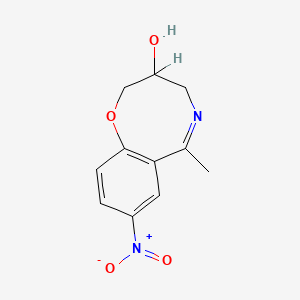
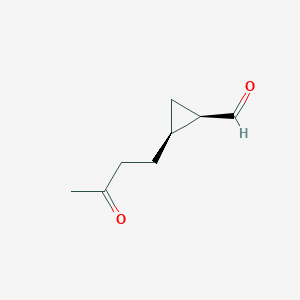
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
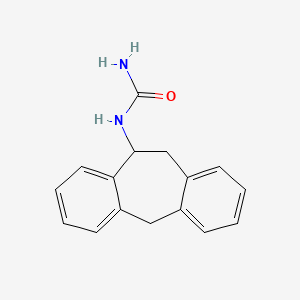

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

